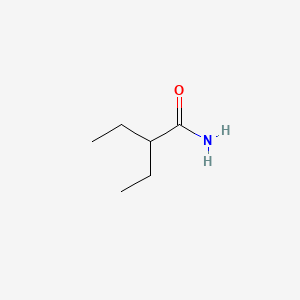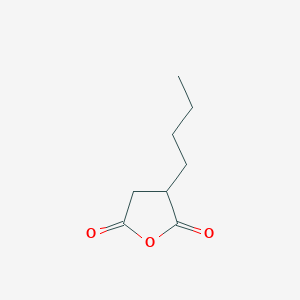![molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]essigsäure CAS No. 38177-33-2](/img/structure/B1267631.png)
[4-(Acetyloxy)phenyl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Acetyloxy)phenyl]acetic acid: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyloxy group at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
It is known that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
The acetoxy group in the compound is an activated ester form of acetic acid , which could potentially interact with its targets in the body.
Biochemical Pathways
Phenylacetic acid, a related compound, is involved in the urea cycle . It’s also worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Phenylacetic acid, a related compound, is known to be metabolized by phenylacetate esterases found in the human liver cytosol .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s possible that [4-(Acetyloxy)phenyl]acetic acid could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Acetyloxy)phenyl]acetic acid. For instance, the physicochemical properties of phenylacetic acid, a related compound, have a significant impact on its properties in chemical reactions and on possible applications in science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)phenyl]acetic acid typically involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride . The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane at room temperature (20°C) for about an hour .
Industrial Production Methods: While specific industrial production methods for [4-(Acetyloxy)phenyl]acetic acid are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Acetyloxy)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Phenylacetic acid
- 4-Hydroxyphenylacetic acid
- 4-Acetoxyacetophenone
Comparison:
- Phenylacetic acid lacks the acetyloxy group, making it less reactive in certain acetylation reactions.
- 4-Hydroxyphenylacetic acid has a hydroxyl group instead of an acetyloxy group, affecting its reactivity and solubility.
- 4-Acetoxyacetophenone has a similar acetyloxy group but differs in the position and type of functional groups attached to the phenyl ring.
Uniqueness:
- The presence of both acetyloxy and phenylacetic acid moieties in [4-(Acetyloxy)phenyl]acetic acid provides unique reactivity and potential applications in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-(4-acetyloxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTJRKVPYCQVQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959104 |
Source


|
| Record name | [4-(Acetyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-33-2 |
Source


|
| Record name | NSC49141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(Acetyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)






![4-[(4-cyanophenyl)disulfanyl]benzonitrile](/img/structure/B1267565.png)



